molecular formula C11H12O2 B8589334 4-(1-Methoxycyclopropyl)-benzaldehyde

4-(1-Methoxycyclopropyl)-benzaldehyde

Cat. No.: B8589334
M. Wt: 176.21 g/mol
InChI Key: CZDIVAPIDRZDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methoxycyclopropyl)-benzaldehyde is a benzaldehyde derivative featuring a methoxy-substituted cyclopropane ring at the para position of the aromatic ring. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by the strained cyclopropane ring and the methoxy group.

The methoxy group on the cyclopropane may donate electron density, stabilizing the ring or modulating the electronic properties of the benzaldehyde core.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(1-methoxycyclopropyl)benzaldehyde

InChI

InChI=1S/C11H12O2/c1-13-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5,8H,6-7H2,1H3

InChI Key

CZDIVAPIDRZDFF-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 4-(1-Methoxycyclopropyl)-benzaldehyde with similar compounds:

Compound Name Core Structure Substituent Functional Group Key Properties/Reactivity
This compound Benzaldehyde 1-Methoxycyclopropyl (para) Aldehyde Strained cyclopropane; electron-donating methoxy group may stabilize ring
4-(Cyclopropylmethoxy)benzaldehyde Benzaldehyde Cyclopropylmethoxy (para) Aldehyde Ether linkage increases steric bulk; methoxy activates benzene
4-(Bromomethyl)benzaldehyde Benzaldehyde Bromomethyl (para) Aldehyde Bromine's inductive effect enhances electrophilicity; acute toxicity (oral/dermal/inhalation)
4-(4-Nitrophenoxy)benzaldehyde Benzaldehyde 4-Nitrophenoxy (para) Aldehyde Strongly electron-withdrawing nitro group deactivates benzene; potential for reduction reactions
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Benzene 1-Ethynylcyclopropyl (para) Methoxybenzene Ethynyl group enables click chemistry; acute toxicity (Category 4)
4-(1-Methylcyclopropyl)pyridazine HCl Pyridazine 1-Methylcyclopropyl (para) Pyridazine hydrochloride Heteroaromatic core alters solubility; pharmaceutical applications

Electronic and Steric Effects

  • Electron Donation/Withdrawal: The methoxy group on the cyclopropane in this compound likely donates electron density via resonance, contrasting with the electron-withdrawing nitro group in 4-(4-Nitrophenoxy)benzaldehyde. Cyclopropylmethoxy in 4-(Cyclopropylmethoxy)benzaldehyde activates the benzene ring toward electrophilic substitution, whereas bromomethyl in 4-(Bromomethyl)benzaldehyde withdraws electrons, increasing aldehyde reactivity.
  • Steric Hindrance :

    • The direct attachment of the cyclopropane ring in the target compound may impose greater steric hindrance compared to the ether-linked cyclopropylmethoxy group in compound 2 .

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